

Ivermectin-d2 certificate of analysis and specifications

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Compound of Interest		
Compound Name:	Ivermectin-d2	
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Ivermectin-d2: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and relevant biological pathways associated with **Ivermectin-d2**. This deuterated analog serves as a critical internal standard for the accurate quantification of Ivermectin in complex biological matrices, facilitating research in pharmacology, drug metabolism, and pharmacokinetics.

Certificate of Analysis and Specifications

Ivermectin-d2 is a stable, isotopically labeled form of Ivermectin.[1] It is intended for use as an internal standard in quantitative analyses using mass spectrometry.[1][2] The following tables summarize the typical physical and chemical properties of **Ivermectin-d2** based on data from representative Certificates of Analysis.

Table 1: General Specifications



Property	Specification	Source
Chemical Name	Ivermectin-d2	[3]
Molecular Formula	C48H72D2O14	[3]
Molecular Weight	877.11 g/mol	
Appearance	White to light yellow solid	_
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months	_
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	-

Table 2: Analytical Data

Parameter	Specification	Method	Source
Purity	97.63%	HPLC	
Isotopic Enrichment	95.9%	Mass Spectrometry	_
Deuterium Distribution	d0=0.40%, d1=7.36%, d2=92.24%	Mass Spectrometry	
Carbon Content (C%)	64.65%	Elemental Analysis	_
Hydrogen Content (H%)	8.94%	Elemental Analysis	_

Experimental Protocols

Ivermectin-d2 is primarily used as an internal standard for the quantification of Ivermectin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Ivermectin Quantification in Plasma

This protocol describes a general method for the determination of Ivermectin in plasma using **Ivermectin-d2** as an internal standard.



- 1. Preparation of Stock and Working Solutions:
- Prepare individual stock solutions of Ivermectin and Ivermectin-d2 in methanol at a concentration of 1 mg/mL.
- From these stocks, prepare working solutions by further dilution in methanol.
- Spike blank plasma with the Ivermectin working solution to create calibration standards.
 Spike a separate set of blank plasma samples with the Ivermectin-d2 working solution to create the internal standard spiking solution.
- 2. Sample Preparation (Protein Precipitation & Extraction):
- To 100 μL of plasma sample (calibrator, quality control, or unknown), add the internal standard (Ivermectin-d2) solution.
- Precipitate proteins by adding a volume of acetonitrile (e.g., 300 μL).
- Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis. Some methods may employ a Hybrid-Solid Phase Extraction (Hybrid-SPE) technique for phospholipid removal.
- 3. Chromatographic Conditions:
- HPLC System: Standard HPLC or UHPLC system.
- Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7μm) or equivalent.
- Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer, such as 2 mM ammonium formate with 0.5% formic acid, run in an isocratic mode (e.g., 90:10 v/v).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5-10 μL.
- 4. Mass Spectrometry Conditions:



- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
- Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- SRM Transitions:

Ivermectin: m/z 892.5 → 307.1

Ivermectin-d2: m/z 894.5 → 309.1

 Gas Temperatures and Pressures: Optimize nebulizer gas, auxiliary gas, and curtain gas according to the specific instrument.

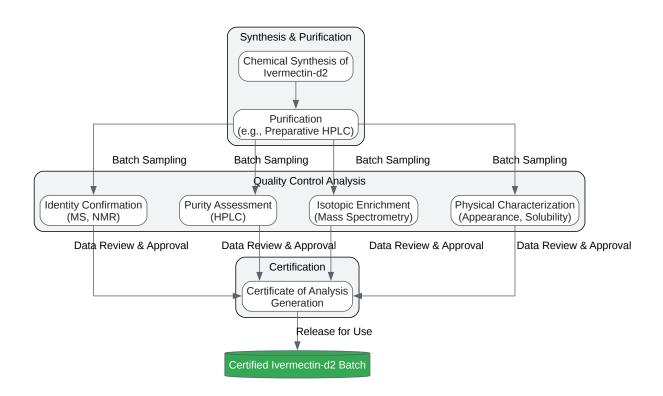
5. Quantification:

• The concentration of Ivermectin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Ivermectin-d2**) and comparing this ratio to the calibration curve generated from the standards.

Visualized Workflows and Pathways Quality Control Workflow for Ivermectin-d2

The following diagram illustrates a typical workflow for the quality control and certification of a batch of **Ivermectin-d2**.





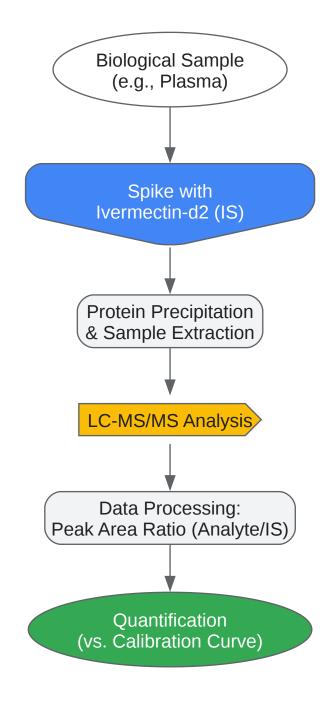
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Caption: Quality Control (QC) workflow for Ivermectin-d2 reference standard.

Bioanalytical Workflow using Ivermectin-d2

This diagram outlines the process of quantifying Ivermectin in a biological sample using **Ivermectin-d2** as an internal standard.





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Caption: Bioanalytical workflow for Ivermectin quantification.

Ivermectin's Primary Mechanism of Action

Ivermectin's primary antiparasitic effect comes from its interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. **Ivermectin-d2** is used to measure the parent compound that elicits this effect.



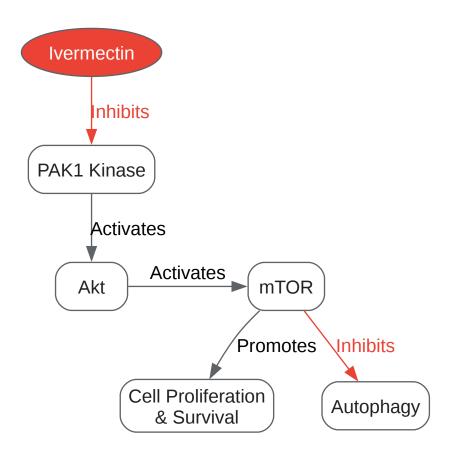


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Caption: Ivermectin's mechanism of action in invertebrates.

Ivermectin's Effect on Cancer Signaling Pathways

In cancer research, Ivermectin has been shown to inhibit several signaling pathways crucial for tumor cell proliferation and survival, such as the Akt/mTOR pathway, often by targeting the PAK1 kinase.



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Caption: Simplified Ivermectin signaling in cancer cells.



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